molecular formula C12H10N2O2 B12316317 (2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one

(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one

Cat. No.: B12316317
M. Wt: 214.22 g/mol
InChI Key: MCRUOLGRSWKOAC-NTMALXAHSA-N
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Description

(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one is a chemical compound that features a hydroxy group, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one typically involves the condensation of an imidazole derivative with a phenylpropenone derivative under basic conditions. The reaction is usually carried out in an ethanol solution containing sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The double bond in the propenone moiety can be reduced to a single bond.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product would be a ketone derivative.

    Reduction: The major product would be a saturated ketone.

    Substitution: The major products would be substituted imidazole derivatives.

Scientific Research Applications

(2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the imidazole ring are key functional groups that facilitate binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one derivatives: These compounds have similar structures but with different substituents on the phenyl or imidazole rings.

    Other imidazole-containing compounds: Compounds such as histidine or imidazole itself share the imidazole ring structure.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(E)-3-hydroxy-2-(1H-imidazol-2-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C12H10N2O2/c15-8-10(12-13-6-7-14-12)11(16)9-4-2-1-3-5-9/h1-8,15H,(H,13,14)/b10-8-

InChI Key

MCRUOLGRSWKOAC-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/O)/C2=NC=CN2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)C2=NC=CN2

Origin of Product

United States

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